molecular formula C19H13F2N3OS B2821503 N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-74-3

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No. B2821503
CAS RN: 897464-74-3
M. Wt: 369.39
InChI Key: MHZCDDRVJISLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H13F2N3OS and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Compounds structurally related to the query have been investigated for their role in inhibiting PI3Kα and mTOR, crucial targets in cancer therapy. For instance, certain imidazopyridazine analogs demonstrated similar in vitro potency and in vivo efficacy to potent inhibitors, with modifications aimed at improving metabolic stability by reducing deacetylation, a common metabolic pathway for these molecules (Stec et al., 2011).

Anticancer Screening of Imidazothiadiazole Analogs

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. These studies highlight the potential of imidazothiadiazole scaffolds in developing new therapeutic agents with anticancer properties (Abu-Melha, 2021).

Synthesis and Evaluation of Imidazole Acetamide Derivatives

Novel imidazole acyl urea derivatives have been synthesized as Raf kinase inhibitors, showcasing their potential as antitumor agents. The research highlights the synthesis process and the evaluation of these compounds' inhibitory activities, suggesting a promising avenue for developing new cancer therapies (Zhu, 2015).

Antimicrobial Activity of Imidazothiadiazole Derivatives

Research into imidazothiadiazole derivatives has also extended into antimicrobial applications. Compounds synthesized from imidazothiadiazole-3-acetic acid hydrazide have shown promising results against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicating the potential for new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis of Fluorogenic Dyes

The oxidation of certain imidazole derivatives with selenium dioxide has been explored to form six-membered imide rings, suggesting their application as fluorogenic dyes. This synthesis route demonstrates the versatility of imidazole compounds in developing materials for imaging and dyeing purposes (Zaitseva et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c20-13-3-1-12(2-4-13)17-10-24-16(11-26-19(24)23-17)9-18(25)22-15-7-5-14(21)6-8-15/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZCDDRVJISLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

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